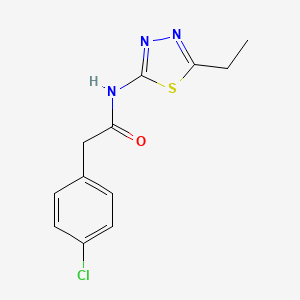

2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

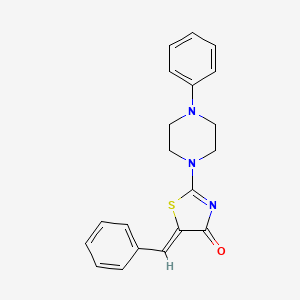

Synthesis Analysis The synthesis of thiadiazole derivatives involves a variety of chemical reactions and conditions. For example, the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, can produce a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This pathway highlights the synthetic versatility in generating thiadiazole compounds through different intermediates and reaction conditions (Issac & Tierney, 1996).

Molecular Structure Analysis The molecular structure of thiadiazole derivatives and related compounds is crucial for their biological and chemical properties. High-resolution spectroscopy and computational studies provide insights into their conformation and electronic structure. Such analyses are fundamental for understanding the reactivity and potential applications of these compounds in various fields (Hegab & Shamroukh, 2020).

Chemical Reactions and Properties Thiadiazole compounds exhibit a wide range of chemical reactivities, such as acting as precursors for the synthesis of more complex heterocycles. They can undergo various chemical transformations, demonstrating their synthetic utility in organic chemistry. The specific reactivity patterns of thiadiazoles are essential for designing novel compounds with desired properties (Petrov & Androsov, 2013).

Physical Properties Analysis The physical properties of thiadiazole derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are important for the practical application and formulation of these compounds in different industries (Lelyukh et al., 2023).

Chemical Properties Analysis Thiadiazole derivatives are known for their diverse chemical properties, including their role as intermediates in the synthesis of various heterocyclic compounds. They can participate in numerous chemical reactions, offering broad possibilities for synthetic chemistry and the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : Research shows synthesis methods for related compounds, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, indicating the use of carbodiimide condensation catalysis (Yu et al., 2014).

Structural Characterization : Compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been characterized, revealing molecular interactions and structural orientations (Saravanan et al., 2016).

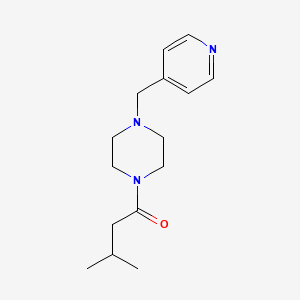

Pharmacological Applications

Antibacterial Agents : Some derivatives of 2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for antibacterial activity against various bacterial strains, showing moderate to good activity (Desai et al., 2008).

Glutaminase Inhibitors : Analogs like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been studied as potent inhibitors of kidney-type glutaminase, showing potential therapeutic applications (Shukla et al., 2012).

Anticancer Agents

- Anticancer Activity : Compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and evaluated for anticancer properties, with some derivatives showing promising activity (Gomha et al., 2015).

Corrosion Inhibition

- Corrosion Inhibitors : Studies on 1,3,4-thiadiazole derivatives, including those with 4-chlorophenyl groups, have shown their potential as corrosion inhibitors in various environments (Bentiss et al., 2007).

Photovoltaic and Solar Cell Applications

- Photovoltaic Efficiency : Benzothiazolinone acetamide analogs, structurally related to the compound , have been studied for their efficiency in dye-sensitized solar cells, indicating potential applications in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name |

2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-2-11-15-16-12(18-11)14-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAHCQIFRMLCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)

![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)

![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)

![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)